Valnemulin (Hydrochloride)

Description

BenchChem offers high-quality Valnemulin (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valnemulin (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

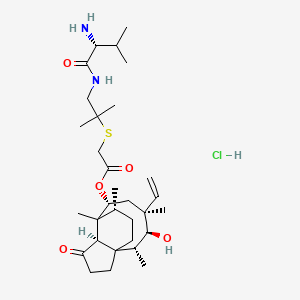

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBPRQKHDIVLOJ-BYQJSTECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133868-46-9 | |

| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Valnemulin Hydrochloride: Structural Dynamics and Inhibition Mechanisms at the 50S Ribosomal Subunit

Executive Summary: The Pleuromutilin Pharmacophore

Valnemulin hydrochloride is a semi-synthetic pleuromutilin antibiotic that functions as a potent inhibitor of bacterial protein synthesis.[1] Unlike macrolides or tetracyclines, which passively occupy ribosomal tunnels or clefts, Valnemulin exploits a unique "induced-fit" mechanism within the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.

This guide details the molecular mechanics of Valnemulin, focusing on its interaction with the 23S rRNA, the thermodynamic basis of its binding, and the experimental protocols required to validate these interactions in a drug development setting.

Molecular Architecture: The Binding Interface

Valnemulin targets the 23S rRNA within the 50S subunit.[1] Its efficacy is derived from its ability to bind to a highly conserved pocket that overlaps with the A-site and P-site, effectively "freezing" the ribosome's catalytic machinery.

The Core Binding Pocket

The tricyclic mutilin core of Valnemulin sits in a hydrophobic pocket formed by the nucleotides of Domain V. The specificity is dictated by hydrogen bonding and Van der Waals forces with the following key residues ( E. coli numbering):

| Nucleotide | Interaction Type | Mechanistic Role |

| U2504 | Hydrophobic Stacking | Stabilizes the tricyclic core; critical for species selectivity (bacteria vs. eukaryotes). |

| G2061 | Hydrogen Bond | Anchors the C14 side chain (sulfanylacetyl group) of Valnemulin.[2] |

| A2058 | Steric Proximity | Proximity to this residue explains partial overlap with macrolide binding sites (MLS |

| U2506 | Conformational Shift | Undergoes a massive rotation to "lock" the drug in place (Induced Fit). |

| U2585 | Hydrophobic/H-Bond | Stabilizes the induced conformation of U2506.[3] |

The "Induced Fit" Mechanism

Unlike rigid inhibitors, Valnemulin forces the ribosome to change shape upon binding.

-

Entry: Valnemulin enters the PTC.

-

Rotation: Nucleotide U2506 rotates significantly (approx. 90° in some models) towards the drug.

-

Locking: This rotation closes the binding pocket, creating a tight steric seal around the mutilin core.

-

Inhibition: The drug's C14 extension protrudes into the P-site, preventing the correct positioning of the CCA-ends of tRNAs.

Visualization of the Signaling Pathway

The following diagram illustrates the causal pathway from binding to bacterial stasis.

Caption: The induced-fit cascade where Valnemulin triggers U2506 rotation, sealing the PTC and blocking peptide transfer.

Comparative Pharmacology & Resistance

Valnemulin is often compared to Tiamulin and Macrolides. Understanding the differences is vital for drug development.

Cross-Resistance Profile (MLSB)

Valnemulin exhibits low cross-resistance with macrolides, lincosamides, and streptogramins (MLSB) despite overlapping binding sites.

-

Macrolides (e.g., Erythromycin): Rely heavily on hydrogen bonding with A2058 . Methylation of A2058 (Erm methylases) destroys macrolide binding.

-

Valnemulin: While it sits near A2058, its primary energetic stability comes from the U2504/G2061/U2506 triad. Therefore, A2058 methylation affects Valnemulin binding affinity significantly less than it does for macrolides.

Valnemulin vs. Tiamulin

| Feature | Valnemulin | Tiamulin |

| Side Chain | D-valine ester (complex) | Diethylaminoethyl thioacetyl |

| Binding Kinetics | Faster association, slower dissociation (tighter seal) | Moderate association/dissociation |

| MIC (Swine Dysentery) | Typically 0.5 - 2.0 µg/mL | Typically 2.0 - 8.0 µg/mL |

| Resistance Mechanism | cfr (methylation of A2503), vga (ABC-F efflux) | cfr, vga, ribosomal mutations (L3 protein) |

Experimental Protocols: Validating the Mechanism

For researchers characterizing Valnemulin derivatives or studying resistance, the following protocols provide robust, self-validating data.

Protocol A: Chemical Footprinting (DMS Probing)

Objective: To map the exact nucleotides protected by Valnemulin binding on the 23S rRNA.

Principle: Dimethyl sulfate (DMS) methylates exposed adenine (N1) and cytosine (N3) residues. If Valnemulin is bound, specific residues (e.g., A2058, A2059) are protected from methylation. Reverse transcription stops at methylated bases, creating a "footprint" on a gel.

Workflow:

-

Ribosome Isolation: Purify 70S ribosomes from E. coli (strain MRE600) using sucrose gradient zonal centrifugation.

-

Complex Formation: Incubate ribosomes (10 pmol) with Valnemulin (variable concentration, 10-100 µM) in Binding Buffer (80 mM K-Hepes, 15 mM MgCl

, 100 mM NH -

Chemical Modification: Add DMS (1:200 dilution) to the mixture. Incubate for 10 min at 37°C.

-

Quenching: Stop reaction with stop buffer (0.3 M NaOAc, 1 M mercaptoethanol). Precipitate RNA with ethanol.

-

Primer Extension: Anneal

P-labeled DNA primers specific to Domain V of 23S rRNA. Extend with Reverse Transcriptase. -

Analysis: Run cDNA products on a 6% denaturing polyacrylamide sequencing gel.

-

Validation: "Blank" lanes (no drug) must show bands at A2058/A2059. Drug lanes should show significantly reduced intensity at these positions.

Protocol B: In Vitro Translation Inhibition Assay

Objective: To determine the IC

Workflow:

-

System: Use a coupled transcription-translation system (e.g., E. coli S30 extract) driven by a luciferase or GFP plasmid.

-

Reaction: Prepare 15 µL reactions containing S30 extract, amino acid mixture, plasmid DNA, and Valnemulin (serial dilution: 0.01 µM to 100 µM).

-

Incubation: Incubate at 37°C for 60 minutes.

-

Readout: Measure luminescence (RLU) or fluorescence.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC

.

Visualization of Experimental Workflow

Caption: Step-by-step workflow for Chemical Footprinting to identify Valnemulin binding sites.[4]

References

-

Long, K. S., et al. (2006). "The Crystal Structure of the 50S Ribosomal Subunit in Complex with the Pleuromutilin Tiamulin." Molecular Microbiology.

-

Poulsen, S. M., et al. (2001). "The Pleuromutilin Drugs Tiamulin and Valnemulin Bind to the RNA at the Peptidyl Transferase Centre on the Ribosome."[1][2][5] Molecular Microbiology.

-

Schlünzen, F., et al. (2004). "Inhibition of Peptide Bond Formation by Pleuromutilins: The Structure of the 50S Ribosomal Subunit from Deinococcus radiodurans in Complex with Tiamulin."[5] Molecular Microbiology.

-

Davidovich, C., et al. (2007). "Induced-fit Tightens Pleuromutilins Binding to Ribosomes and Remote Interactions Enable Their Selectivity." Proceedings of the National Academy of Sciences (PNAS).

-

Paukner, S., & Riedl, R. (2017). "Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance." Cold Spring Harbor Perspectives in Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Valnemulin Hydrochloride: A Comprehensive Structural and Molecular Analysis

This technical guide provides a detailed examination of the chemical and molecular characteristics of Valnemulin hydrochloride, a potent pleuromutilin antibiotic. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its structure, molecular weight, and physicochemical properties, offering insights into the causality behind its formulation and mechanism of action.

Introduction to Valnemulin Hydrochloride

Valnemulin is a semi-synthetic derivative of the natural antibiotic pleuromutilin, extensively utilized in veterinary medicine.[][2] Its hydrochloride salt form is specifically formulated to enhance aqueous solubility and chemical stability, which are critical parameters for effective pharmaceutical formulation and in vivo bioavailability.[3] Valnemulin hydrochloride exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, Mycoplasma species, and some Gram-negative organisms.[][2][3] Its primary application is in the treatment and prevention of diseases in livestock, such as swine dysentery and enzootic pneumonia.[][4]

The therapeutic efficacy of Valnemulin hydrochloride is rooted in its specific mechanism of action. It selectively inhibits bacterial protein synthesis by binding to the peptidyl transferase center on the 50S subunit of the bacterial ribosome.[2][3][5] This targeted interaction disrupts the elongation of polypeptide chains, thereby arresting bacterial growth and replication.[2][6] Understanding the precise chemical structure is fundamental to comprehending this interaction at the molecular level.

Chemical Identity and Molecular Structure

The unambiguous identification of a pharmaceutical compound relies on a standardized set of chemical descriptors. Valnemulin hydrochloride is a complex molecule characterized by a tricyclic core and multiple chiral centers, making precise structural elucidation paramount.[7]

The International Union of Pure and Applied Chemistry (IUPAC) name for the active moiety is [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0¹˒⁸]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate, with the compound existing as a hydrochloride salt.[][8]

The chemical structure of Valnemulin hydrochloride is depicted below. This visualization is essential for researchers to understand the spatial arrangement of functional groups that govern its biological activity and physicochemical properties.

Caption: 2D representation of Valnemulin Hydrochloride's chemical structure.

Molecular Weight and Physicochemical Properties

The molecular weight and formula are cornerstone data points for any chemical entity, directly impacting stoichiometry, formulation, and analytical characterization. The table below summarizes these key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₅₂N₂O₅S·HCl or C₃₁H₅₃ClN₂O₅S | [2][3][4][8] |

| Molecular Weight | 601.28 g/mol (or 601.3 g/mol ) | [][2][8][9][10] |

| CAS Number | 133868-46-9 | [][3][4][5][8][9] |

| Appearance | White to off-white crystalline powder | [][4][6] |

| Solubility | Soluble in Water and Ethanol | [] |

The molecular weight of 601.28 g/mol is a calculated value based on the sum of the atomic weights of all atoms in the empirical formula C₃₁H₅₃ClN₂O₅S.[8] This value is critical for preparing solutions of known molarity in experimental settings, performing quantitative analysis via techniques like High-Performance Liquid Chromatography (HPLC), and for mass spectrometry, where the mass-to-charge ratio is a key identifier. The hydrochloride salt contributes significantly to the molecule's overall polarity and, consequently, its solubility in aqueous media, a deliberate choice to improve its suitability for oral and injectable formulations.[][3]

Experimental Protocol: Purity Assessment by HPLC

The verification of chemical identity and purity is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. Below is a foundational protocol for assessing the purity of a Valnemulin hydrochloride sample.

Objective: To determine the purity of a Valnemulin hydrochloride raw material sample.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 25 mg of Valnemulin Hydrochloride Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a standard solution of ~1 mg/mL.

-

Prepare the sample solution in the same manner. The use of a calibrated analytical balance is crucial for quantitative accuracy.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention and separation of the moderately nonpolar Valnemulin molecule.

-

Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate, pH adjusted to 7.0). The gradient elution is necessary to ensure adequate separation from potential impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at 220 nm. This wavelength is selected based on the chromophores present in the Valnemulin structure.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to establish the retention time and peak area response for Valnemulin.

-

Inject the sample solution.

-

The purity is calculated by the area percentage method: Purity (%) = (Area of Valnemulin Peak / Total Area of all Peaks) x 100.

-

Self-Validation: This protocol incorporates self-validating principles. System suitability tests (e.g., replicate injections of the standard to check for consistent retention time and peak area) must be performed before sample analysis to ensure the chromatographic system is performing correctly.

Caption: Workflow for HPLC purity assessment of Valnemulin Hydrochloride.

References

-

PubChem. Valnemulin Hydrochloride | C31H53ClN2O5S | CID 60195218. [Link]

-

Fengchen Group Co., Ltd. Valnemulin Hydrochloride Or Valnemulin Hcl CAS 133868-46-9. [Link]

-

Wikipedia. Valnemulin. [Link]

-

PubChem. Valnemulin | C31H52N2O5S | CID 9850878. [Link]

-

AERU, University of Hertfordshire. Valnemulin. [Link]

Sources

- 2. Valnemulin Hydrochloride, 133868-46-9, SBR00094, Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 133868-46-9: VALNEMULIN HYDROCHLORIDE | CymitQuimica [cymitquimica.com]

- 4. Valnemulin Hydrochloride Or Valnemulin Hcl CAS 133868-46-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Valnemulin Hydrochloride | 133868-46-9 | TCI AMERICA [tcichemicals.com]

- 7. Valnemulin [sitem.herts.ac.uk]

- 8. Valnemulin Hydrochloride | C31H53ClN2O5S | CID 60195218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. Valnemulin hydrochloride | CAS 133868-46-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Valnemulin Hydrochloride Solubility & Physicochemical Stability Profile

[1]

Executive Summary

Valnemulin hydrochloride (Valnemulin HCl) is a pleuromutilin antibiotic utilized primarily in veterinary medicine for the treatment of Brachyspira and Mycoplasma infections.[1] Its efficacy is dictated by a unique physicochemical duality: a lipophilic tricyclic core essential for ribosomal binding, and a hydrophilic hydrochloride tail that confers aqueous solubility.

This guide provides a definitive technical analysis of Valnemulin HCl’s solubility behavior.[2] Unlike simple dissolution, the solubility of Valnemulin HCl is a kinetic parameter heavily influenced by pH-dependent hydrolysis and salt dissociation. This document details solvent interactions, stability-indicating solubility protocols, and extraction methodologies for bioanalytical applications.[2][3]

Physicochemical Fundamentals

Molecular Architecture

Valnemulin HCl (

-

Lipophilic Domain: The tricyclic mutilin core is highly hydrophobic, driving solubility in organic solvents like methanol and acetonitrile.

-

Hydrophilic Domain: The D-valine side chain contains a basic amino group.[2] In its hydrochloride salt form, this amine is protonated, significantly enhancing water solubility compared to the free base.

The "Apparent Solubility" Paradox

Literature often presents conflicting data, classifying Valnemulin HCl as both "soluble" and "slightly soluble" in water. This contradiction arises from hydrolysis kinetics .

-

Thermodynamic Reality: The HCl salt is highly soluble in water (>50 mg/mL).[2]

-

Kinetic Instability: In aqueous solution, particularly as pH rises, the ester linkage is susceptible to hydrolysis. Furthermore, the salt can disproportionate, precipitating the less soluble free base. Therefore, aqueous solubility is transient and pH-dependent.[2]

Comparative Solubility Profile

The following data aggregates solubility limits at 25°C. Note that "Soluble" in organic contexts often implies stability, whereas aqueous solubility must be qualified by time-dependent degradation.[2]

| Solvent | Solubility Limit (approx.)[2][1][4][5][6] | Polarity Index ( | Mechanistic Interaction | Application |

| Water (pH < 5) | ≥ 59 mg/mL | 10.2 | Ionic dipole-dipole (Salt dissociation) | Oral gavage; Short-term stock |

| Methanol | Soluble (>100 mg/mL) | 5.1 | Hydrogen bonding; Polar interaction | Analytical standards; Stock solutions |

| Ethanol | ≥ 48 mg/mL | 4.3 | Amphiphilic interaction | Formulation co-solvent |

| DMSO | ≥ 25 mg/mL | 7.2 | Dipolar aprotic solvation | Cryopreservation; High-conc.[2] stock |

| Acetonitrile | Soluble | 5.8 | Dipole-dipole (Aprotic) | LC-MS extraction; Mobile phase |

| Hexane | Insoluble | 0.1 | Dispersion forces only | Lipid removal (Wash step) |

Solvent Selection Logic

The choice of solvent dictates the stability and recovery of the analyte. The following decision tree illustrates the selection process based on the experimental phase.

Figure 1: Solvent selection logic based on the physicochemical requirements of extraction, analysis, and storage.[2]

Stability & pH Dependence[8]

Valnemulin is an ester.[2][7] Its solubility cannot be decoupled from its chemical stability.[2]

-

Acidic Conditions (pH 3.0 - 5.0): The molecule is most stable.[2] The amine is protonated (

), maintaining high solubility and preventing precipitation. -

Alkaline Conditions (pH > 7.0): Rapid degradation occurs via base-catalyzed hydrolysis of the ester bond and rearrangement of the tricyclic core. The free base may also precipitate, causing "apparent" insolubility.

Critical Directive: Never dissolve Valnemulin HCl in neutral or basic buffers (e.g., PBS pH 7.4) for long-term storage.[2][1] Use 10% DMSO or acidified water (0.1% Formic Acid) for working solutions.[2]

Analytical Workflow: Extraction & Purification

The solubility profile of Valnemulin HCl allows for a highly specific "Self-Validating" extraction protocol using Mixed-Mode Cation Exchange (MCX).[2] This method exploits the molecule's solubility in acid (loading) and organic solvents (elution) while using its insolubility in hexane to remove interferences.

Protocol: Tissue Extraction for LC-MS/MS[1]

Principle: Valnemulin is extracted using acidified acetonitrile (solubilizing the drug and precipitating proteins). It is then purified on an MCX cartridge where it binds ionically.[2] Lipids are washed away with hexane (Valnemulin is insoluble), and the drug is eluted with ammoniated methanol (breaking the ionic bond).

Step-by-Step Methodology:

-

Homogenization:

-

Agitation & Separation:

-

SPE Loading (Oasis MCX 60mg/3mL):

-

Wash Steps (Critical for Purity):

-

Elution:

-

Elute with 4 mL 5% Ammonia in Methanol .

-

Why: The ammonia neutralizes the protonated amine, breaking the ionic interaction with the sorbent. The methanol solubilizes the released base.

-

-

Reconstitution:

-

Evaporate eluate under nitrogen at 50°C.

-

Reconstitute in Mobile Phase (e.g., ACN:Water 50:50 w/ 0.1% Formic Acid).[2]

-

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow utilizing Valnemulin's solubility switches.[2]

Formulation Implications

For researchers developing in vivo delivery systems, water solubility alone is insufficient due to hydrolysis risks.[2]

-

Injectable Solutions: Require co-solvents to maintain solubility while buffering pH to a slightly acidic range (pH 4.5–5.5).[2]

-

Feed Premixes: Valnemulin HCl is often coated or mixed with carriers (e.g., colloidal silica) to prevent moisture absorption, as the salt is hygroscopic and hydrolysis-prone in humid environments.[2]

References

-

InvivoChem. (2024).[2] Valnemulin HCl Solubility and Stability Data.

-

Wang, Y., et al. (2023).[2][3][8][10] "UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp: In Vivo Metabolism and Tissue Distribution Analyses." Molecules, 28(14), 5430.[2]

-

PubChem. (2024).[2] Valnemulin hydrochloride (Compound CID 60195218).[2] National Library of Medicine.[2]

-

LKT Laboratories. (2024).[2] Valnemulin Hydrochloride Product Specification and Solubility.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Valnemulin Hydrochloride | C31H53ClN2O5S | CID 60195218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. Valnemulin Hydrochloride - LKT Labs [lktlabs.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Valnemulin [sitem.herts.ac.uk]

- 8. UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp: In Vivo Metabolism and Tissue Distribution Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valnemulin HCl | pleuromutilin antibiotic | CAS# 133868-46-9 | wide-spectrum of antibiotic/antibacterial activity | InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Valnemulin Activity Profile – Bacteriostatic vs. Bactericidal Dynamics

Executive Summary: The "Static-Cidal" Continuum

Valnemulin (a pleuromutilin derivative) is frequently miscategorized in binary terms. While classically defined as bacteriostatic , its profile is more accurately described as slowly bactericidal in a time-dependent manner against specific pathogens, particularly Mycoplasma spp. and Brachyspira spp.

For drug development professionals, understanding this nuance is critical. The drug's efficacy is not driven solely by peak concentration (

Molecular Mechanism of Action

Valnemulin inhibits protein synthesis by interacting with the 50S ribosomal subunit.[1][2] Unlike macrolides, which often bind to the exit tunnel, pleuromutilins bind directly to the Peptidyl Transferase Center (PTC) .

Mechanistic Specifics

-

Binding Mode: The tricyclic mutilin core binds at the A-site, while the C14 side chain extends toward the P-site.[2][3]

-

Consequence: This steric hindrance prevents the correct positioning of the CCA-ends of tRNAs, effectively blocking peptide bond formation.[1][2] This leads to a halt in protein production, causing stasis (bacteriostatic) or, over time, metabolic collapse (bactericidal).

Visualization: Ribosomal Interference Pathway

The following diagram illustrates the cascade from binding to cell death/stasis.

Figure 1: Mechanism of Action. Valnemulin binds to the 50S subunit, blocking peptide bond formation.[2][4][5] Transition from stasis to cidal activity is time-dependent.[6]

The Activity Profile: Static vs. Cidal

The General Rule: Bacteriostatic

In standard in vitro assays (e.g., against Staphylococcus aureus or E. coli), Valnemulin exhibits a bacteriostatic profile. Removal of the drug typically allows bacterial growth to resume.

-

Metric: MBC/MIC ratio > 4.[7]

The Exception: Time-Dependent Bactericidal

Against its primary veterinary targets (Brachyspira hyodysenteriae and Mycoplasma spp.), Valnemulin acts as a slow-killing bactericidal agent. This activity is time-dependent , meaning the duration of exposure (

Comparative Activity Data

The following table summarizes the activity profile across key pathogens.

| Pathogen | Primary Activity | MIC | MBC/MIC Ratio | PK/PD Driver |

| M. gallisepticum | Cidal (Slow) | 0.001 - 0.01 | 2 - 4 | AUC |

| B. hyodysenteriae | Cidal | 0.06 - 0.5 | AUC | |

| S. aureus (MSSA) | Static | 0.125 | > 8 | AUC |

| E. coli | Resistant/Static | > 32 | N/A | N/A |

PK/PD Indices: The AUC/MIC Factor

Research indicates that for Mycoplasma, the

-

High Ratio Requirement: Due to the extremely low MIC values against Mycoplasma (often <0.01 µg/mL), effective AUC/MIC ratios appear mathematically massive (e.g., >20,000).

-

Interpretation: This does not imply a need for massive doses, but rather reflects the high potency of the drug. A standard dose achieving an AUC of ~20 µg·h/mL against an MIC of 0.001 µg/mL yields a ratio of 20,000.

Experimental Protocols: Validating the Profile

To definitively categorize Valnemulin as static or cidal for a new isolate, a simple MIC test is insufficient. You must perform a Time-Kill Kinetic Assay .

Protocol: Time-Kill Assay for Pleuromutilins

Objective: Determine the log-reduction of CFU over time at fixed multiples of the MIC.

Workflow Diagram

Figure 2: Time-Kill Assay Workflow. Critical steps for distinguishing bacteriostatic vs. bactericidal activity.

Step-by-Step Methodology

-

Preparation: Prepare a log-phase broth culture of the target pathogen. Adjust to approximately

CFU/mL. -

Dosing: Aliquot culture into four tubes:

-

Growth Control (No drug).

-

1x MIC.

-

2x MIC.

-

4x MIC.

-

-

Incubation: Incubate at 37°C. Crucial: For Brachyspira, use anaerobic conditions; for Mycoplasma, use Friis medium or equivalent.

-

Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

-

Quantification: Serially dilute and plate onto appropriate agar. Count colonies after incubation.

-

Analysis (The Definition):

Resistance Mechanisms & Impact on Profile

Resistance development can shift Valnemulin from a cidal to a static profile before total resistance is observed.

-

Cfr Gene (Methylation):

-

Mechanism: Encodes a methyltransferase that methylates position A2503 of the 23S rRNA.

-

Impact: High-level resistance. Cross-resistance to phenicols, lincosamides, oxazolidinones, and streptogramins (PhLOPS phenotype).

-

-

Vga Genes (Efflux):

-

Mechanism: ABC-F proteins (e.g., vgaA, vgaE) that protect the ribosome or pump the drug out.

-

Impact: Often results in elevated MICs, shifting the drug from cidal to static at achievable concentrations.

-

References

-

European Medicines Agency (EMA). (2006). Valnemulin (Econor) - CVMP assessment report. Retrieved from [Link]

-

Long, K. S., et al. (2006).[2][4] The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. Antimicrobial Agents and Chemotherapy.[1][2][4][8][10][11][12][13] Retrieved from [Link]

-

Paukner, S., & Riedl, R. (2017).[4] Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]

-

Xiao, X., et al. (2015). In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model. Antimicrobial Agents and Chemotherapy.[1][2][4][8][10][11][12][13] Retrieved from [Link]

-

Vester, B. (2018).[4] The cfr gene - a global concern. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

Sources

- 1. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for Combating Mycoplasmosis in Poultry: A Focus on Prevention and Therapy - SR Publications [srpublication.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. facm.ucl.ac.be [facm.ucl.ac.be]

- 11. Identification of a novel vga(E) gene variant that confers resistance to pleuromutilins, lincosamides and streptogramin A antibiotics in staphylococci of porcine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic Characterization of Vga ABC Proteins Conferring Reduced Susceptibility to Pleuromutilins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Valnemulin Hydrochloride: pH-Dependent Stability and Degradation Kinetics

Executive Summary

Valnemulin hydrochloride (Valnemulin HCl) is a pleuromutilin antibiotic widely utilized in veterinary medicine for its efficacy against Mycoplasma spp. and Brachyspira spp. Its therapeutic utility, however, is strictly governed by its hydrolytic instability.

The Core Verdict: Valnemulin HCl exhibits a dichotomous stability profile . It is kinetically stable in acidic media (pH 3.0–5.0) but undergoes rapid hydrolytic degradation in neutral to alkaline environments (pH > 7.0). This instability is driven by the susceptibility of the C-14 glycolic acid ester linkage to nucleophilic attack by hydroxide ions.

This guide details the mechanistic basis of this instability, provides a validated stability-indicating analytical protocol, and outlines formulation strategies to mitigate degradation.

Chemical Basis of Instability

To understand the stability profile, one must analyze the molecular structure. Valnemulin HCl consists of a tricyclic mutilin core fused to a complex side chain via an ester bond.

-

The Mutilin Core: A rigid tricyclic diterpene scaffold (5-6-8 membered rings).

-

The Weak Link (C-14 Ester): The side chain is attached via a glycolic acid ester. In the presence of water and a base (or neutral pH acting as a weak base), the carbonyl carbon of this ester is prone to nucleophilic attack.

-

The Salt Form: The hydrochloride salt improves water solubility but is amorphous and highly hygroscopic. Moisture uptake accelerates hydrolysis by increasing molecular mobility and providing the necessary aqueous medium for the reaction.

Structural Vulnerability Diagram

The following diagram illustrates the degradation pathway, specifically the cleavage of the ester bond to release the mutilin core and the side chain fragment.

Figure 1: Mechanistic pathway of Valnemulin degradation.[1] The primary pathway in neutral/alkaline pH is ester hydrolysis. Oxidative pathways (dashed) occur in the presence of peroxides.

pH-Dependent Degradation Kinetics

The degradation of Valnemulin follows pseudo-first-order kinetics (

Comparative Stability Profile

| Parameter | Acidic Condition (pH 3.0 - 5.0) | Neutral Condition (pH 7.0) | Alkaline Condition (pH > 8.0) |

| Dominant Species | Protonated Amine ( | Free Base / Transition | Free Base |

| Hydrolysis Rate | Negligible (Stable) | Moderate to Fast | Rapid (Unstable) |

| Predicted | > 2 Years (Solid state) | Days to Weeks (Solution) | Hours (Solution) |

| Primary Mechanism | Acid-catalyzed rearrangement (minor) | Base-catalyzed hydrolysis | Base-catalyzed hydrolysis |

| Formulation Risk | Low | High | Critical |

Key Insight: At pH 7.0, the degradation rate is significantly higher than at pH 4.0. This is because the ester carbonyl is electrophilic; as pH rises, the concentration of the nucleophilic hydroxide ion (

Validated Analytical Methodology

To accurately assess stability, a "stability-indicating" method is required.[2][3] This means the method must separate the intact drug from its degradation products (Mutilin core and Impurity A).

Protocol: Stability-Indicating HPLC

-

Objective: Quantify Valnemulin and detect hydrolysis products.

-

System: High-Performance Liquid Chromatography (HPLC) with UV detection.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18 or equivalent), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: Phosphate buffer (pH 2.5).[4] Note: Low pH is critical to prevent on-column degradation during the run.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Elution Mode: Isocratic or Gradient (typically 65:35 Buffer:ACN for isocratic).

-

Detection: UV at 210–220 nm. Valnemulin lacks strong chromophores; low wavelength is necessary.

-

Temperature: 25°C.

Experimental Workflow for Stress Testing

The following workflow ensures the method is capable of detecting degradation (specificity validation).

Figure 2: Forced degradation workflow. Note the critical step of quenching to acidic pH before injection to "freeze" the reaction state.

Formulation & Handling Implications[2][9][10]

For researchers developing delivery systems, the stability profile dictates specific handling requirements.

pH Micro-environment

Formulations must be buffered to a pH range of 3.5 – 5.0 .

-

Oral Solutions: Use citrate or acetate buffers. Avoid phosphate buffers near pH 7.

-

Solid Dosage: Avoid alkaline excipients (e.g., Magnesium Stearate, Calcium Carbonate). Use acidic excipients or binders that maintain a low micro-environmental pH.

Moisture Control

Since Valnemulin HCl is hygroscopic and hydrolysis is water-mediated:

-

Store active pharmaceutical ingredient (API) in tight containers with desiccants.

-

In feed premixes, use coated granules to prevent contact with moisture and alkaline components in the feed matrix.

Salt Selection

While the Hydrochloride salt is common, the Hydrogen Fumarate salt has been shown to exhibit superior stability in some solid-state applications due to higher crystallinity and lower hygroscopicity compared to the amorphous HCl form.

References

-

European Medicines Agency (EMA). (1998). Valnemulin: Summary Report (1). Committee for Veterinary Medicinal Products. Link

-

PubChem. (2024).[6] Valnemulin Hydrochloride (Compound Summary). National Library of Medicine. Link

-

Wang, Y., et al. (2023). "UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites." Molecules. Link

-

Svahn, T., & Björklund, U. (2017). "Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance." Frontiers in Microbiology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Preparation and Handling of Valnemulin Stock Solutions in DMSO for In Vitro Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, quality control, storage, and application of valnemulin stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these protocols is critical for ensuring the reproducibility, accuracy, and integrity of in vitro experimental results.

Introduction: The Imperative for Precision

Valnemulin is a semi-synthetic pleuromutilin antibiotic derivative primarily used in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[2][3][4] This specific mode of action makes it a valuable compound for research, including antimicrobial susceptibility testing, mechanism of action studies, and the investigation of synergistic effects with other compounds.[5]

Valnemulin Hydrochloride: Physicochemical Profile

For the purpose of these protocols, we will focus on Valnemulin Hydrochloride, the salt form commonly used in pharmaceutical applications to enhance solubility and stability.[6][7] All calculations should be based on the properties of this form.

| Property | Value | Source(s) |

| Chemical Name | Valnemulin Hydrochloride | [2][6][8] |

| CAS Number | 133868-46-9 | [2][6][8] |

| Molecular Formula | C₃₁H₅₃ClN₂O₅S | [6][8] |

| Molecular Weight | 601.28 g/mol | [2][8][9] |

| Appearance | White to off-white solid powder | [2][6] |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 166.31 mM) | [2] |

| Solubility in Water | 100 mg/mL (166.31 mM); may require sonication for full dissolution. | [2] |

| Purity (Typical) | >95% by HPLC | [1][6] |

The Solvent System: Rationale for Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for valnemulin due to its excellent solubilizing capacity for the compound and its miscibility with aqueous cell culture media.[1][10] However, the specific grade of DMSO used is a critical experimental parameter.

Causality Behind Solvent Choice:

-

High Solubilizing Power: DMSO can dissolve valnemulin hydrochloride to concentrations exceeding 100 mg/mL, allowing for the creation of highly concentrated stock solutions.[2] This minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.

-

The Anhydrous Imperative: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like valnemulin, potentially leading to precipitation either in the stock vial or upon dilution.[2] Therefore, the use of anhydrous, ≥99.9% pure, cell culture-grade DMSO is mandatory for reproducibility.[11] It is strongly recommended to use newly opened bottles or single-use aliquots for preparing primary stock solutions.[2][12]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Valnemulin Master Stock Solution

This protocol details the steps to prepare a high-concentration master stock, which serves as the primary source for all subsequent experimental dilutions.

Materials:

-

Valnemulin Hydrochloride powder (purity >95%)

-

Anhydrous, sterile, cell culture-grade DMSO (e.g., Sigma-Aldrich Cat. No. D2650)[11]

-

Calibrated analytical balance

-

Sterile, amber glass vial or clear vial wrapped in aluminum foil

-

Sterile, polypropylene microcentrifuge tubes (for aliquots)

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Sonicator bath (optional, for aiding dissolution)

Step-by-Step Methodology:

-

Pre-Calculation: Determine the mass of valnemulin hydrochloride required. To prepare 1 mL of a 50 mM stock solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 50 mmol/L × 0.001 L × 601.28 g/mol = 30.06 mg

-

-

Aseptic Weighing: In a chemical fume hood or biological safety cabinet, carefully weigh out 30.06 mg of valnemulin hydrochloride powder and transfer it to a sterile amber glass vial.

-

Expert Insight: Weighing slightly more than needed and adjusting the DMSO volume accordingly is often more practical than trying to achieve an exact mass. For example, if you weigh 32.00 mg, the required DMSO volume would be (32.00 mg / 30.06 mg) × 1 mL = 1.065 mL.

-

-

Solubilization: Add the calculated volume (e.g., 1 mL for 30.06 mg) of anhydrous DMSO to the vial containing the valnemulin powder.

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

-

Trustworthiness Check: If dissolution is slow or incomplete, sonicate the vial in a water bath for 5-10 minutes.[2] Allow the solution to return to room temperature before proceeding. A completely clear, precipitate-free solution is the primary validation checkpoint.

-

-

Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.[2]

-

Expert Insight: The volume of the aliquots should be tailored to your typical experimental needs to minimize waste.

-

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]

Workflow for Master Stock Preparation

Caption: Workflow for preparing a valnemulin master stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the critical step of diluting the high-concentration master stock into a final working solution for treating cells. The primary goal is to avoid compound precipitation while keeping the final DMSO concentration non-toxic to cells.

Key Principle: Direct dilution of a high-concentration DMSO stock into an aqueous buffer or medium can cause the compound to precipitate. A step-wise or serial dilution is essential to prevent this. The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with a target of ≤0.1% being strongly preferred to avoid solvent-induced cellular stress.[13][14]

Step-by-Step Methodology:

-

Thaw Master Stock: Remove one aliquot of the 50 mM master stock from the -80°C freezer. Thaw completely at room temperature and briefly vortex to ensure homogeneity.

-

Prepare Intermediate Dilution: Create an intermediate stock solution by diluting the master stock in sterile DMSO or the final cell culture medium.

-

Example: To achieve a final assay concentration of 50 µM with a final DMSO concentration of 0.1%, a 1000x working stock is required.

-

Target Intermediate Concentration = 1000 × 50 µM = 50 mM.

-

In this case, the master stock (50 mM) is already at the correct 1000x concentration.

-

-

Final Dilution into Assay Medium: Add the intermediate stock to the final volume of pre-warmed cell culture medium and mix immediately and thoroughly.

-

Volume to add = (Final Concentration × Final Volume) / Intermediate Concentration

-

Example: To prepare 1 mL of a 50 µM working solution:

-

Volume of 50 mM stock = (50 µM × 1 mL) / 50,000 µM = 0.001 mL = 1 µL

-

Add 1 µL of the 50 mM master stock to 999 µL of cell culture medium.

-

-

Control Group: Always prepare a "vehicle control" by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the drug.[15] This is essential to differentiate the effects of valnemulin from the effects of the solvent.

Troubleshooting Common Issues

Even with robust protocols, issues can arise. This decision-making guide helps diagnose and resolve common problems.

Caption: A decision tree for troubleshooting common stock solution issues.

Safety Precautions

All laboratory work should be conducted in accordance with institutional safety policies.

-

Valnemulin Hydrochloride: Harmful if swallowed.[8][16] May cause eye and respiratory irritation.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powder in a chemical fume hood to avoid inhalation.[16]

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear gloves. Store away from strong oxidizing agents.

References

-

BioAustralis. (n.d.). Valnemulin hydrochloride. Retrieved February 10, 2026, from [Link]

-

European Commission. (n.d.). Econor, INN-Valnemulin hydrochloride. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60195218, Valnemulin Hydrochloride. Retrieved February 10, 2026, from [Link].

-

Huang, L., et al. (2018). In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model. Antimicrobial Agents and Chemotherapy, 62(4), e02157-17. Available at: [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Valnemulin. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9850878, Valnemulin. Retrieved February 10, 2026, from [Link].

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved February 10, 2026, from [Link]

-

Zhou, Y., et al. (2024). Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens. Communications Biology, 7(1), 1-14. Available at: [Link]

-

Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 10, 2026, from [Link]

- Google Patents. (n.d.). Use of valnemulin for the preparation of pharmaceutical compositions treating veterinary diseases caused by increasing stocking density.

-

ResearchGate. (n.d.). The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome. Retrieved February 10, 2026, from [Link]

-

Hawkins, Inc. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Tested. Retrieved February 10, 2026, from [Link]

-

Long, K. S., & Vester, B. (2012). Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 2(10), a010048. Available at: [Link]

-

LabMart. (n.d.). Invitrogen™ DMSO, Anhydrous, 3mL. Retrieved February 10, 2026, from [Link]

-

Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved February 10, 2026, from [Link]

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. CAS 133868-46-9: VALNEMULIN HYDROCHLORIDE | CymitQuimica [cymitquimica.com]

- 8. Valnemulin Hydrochloride | C31H53ClN2O5S | CID 60195218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Valnemulin Hydrochloride, 50MG | Labscoop [labscoop.com]

- 10. agscientific.com [agscientific.com]

- 11. Dimethyl sulfoxide anhydrous, = 99.9 67-68-5 [sigmaaldrich.com]

- 12. Invitrogen™ DMSO, Anhydrous, 3mL | LabMart Limited [labmartgh.com]

- 13. emulatebio.com [emulatebio.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

Protocol: Pharmacokinetic Profiling of Valnemulin in Porcine Plasma via LC-MS/MS

Abstract

This application note details a validated protocol for the pharmacokinetic (PK) evaluation of Valnemulin , a pleuromutilin antibiotic, in porcine plasma. It covers in vivo dosing strategies, sample extraction via protein precipitation, and quantitation using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide is designed for drug development scientists optimizing dosage regimens for swine dysentery and enzootic pneumonia.

Introduction & Mechanism

Valnemulin (C31H52N2O5S) is a semi-synthetic pleuromutilin derivative that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. It demonstrates high efficacy against Brachyspira hyodysenteriae and Mycoplasma hyopneumoniae.

Understanding the PK profile in pigs is critical because valnemulin exhibits species-specific metabolism and a multiple-peak phenomenon in plasma concentration-time curves, likely due to enterohepatic recycling. Accurate PK modeling ensures therapeutic concentrations (

Experimental Design (In Vivo)

Animal Selection & Housing

-

Subjects: Healthy crossbred pigs (e.g., Landrace × Large White), 20–25 kg body weight.

-

Acclimatization: 7 days prior to dosing; antibiotic-free feed.

-

Fasting: Fasted 12 hours pre-dose with free access to water to standardize absorption.

Dosing Regimen

To fully characterize bioavailability (

| Route | Dosage | Vehicle | Administration Site |

| Intravenous (IV) | 10 mg/kg | Sterile Saline | Ear vein (bolus) |

| Intramuscular (IM) | 10 mg/kg | Commercial Injectable | Neck muscle |

| Oral (PO) | 10 mg/kg | Aqueous gavage | Stomach tube |

Blood Sampling Schedule

Due to the rapid elimination half-life (

-

Collection Points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose.

-

Processing: Collect into heparinized tubes. Centrifuge at 3,000 × g for 10 min at 4°C. Store plasma at -20°C (short term) or -80°C (long term).

Analytical Protocol: LC-MS/MS Quantitation

Reagents & Standards

-

Analyte: Valnemulin Hydrochloride (Standard).[1]

-

Internal Standard (IS): Tiamulin-

or Tiamulin Fumarate (structural analog). -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

This method uses acidic acetonitrile to precipitate proteins and stabilize the analyte.

-

Aliquot: Transfer 200 µL of porcine plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of Internal Standard working solution (e.g., 1 µg/mL).

-

Precipitate: Add 600 µL of ACN containing 1% Formic Acid .

-

Note: Acidification prevents degradation and improves recovery.

-

-

Vortex: Mix vigorously for 60 seconds.

-

Centrifuge: 12,000 × g for 10 minutes at 4°C.

-

Dilute: Transfer supernatant to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% FA) to match initial gradient conditions.

Instrumental Parameters

-

System: UPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo or Agilent 6400 series).

-

Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

-

Flow Rate: 0.3 - 0.4 mL/min.

MRM Transitions:

| Compound | Precursor Ion (

Analytical Workflow Diagram

Figure 1: Step-by-step analytical workflow for extracting and quantifying valnemulin from porcine plasma.

Pharmacokinetic Analysis & Typical Parameters

Data Processing

Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or PKSolver).

-

Key Calculation:

Reference PK Parameters (Swine)

The following table summarizes typical PK values for Valnemulin (10 mg/kg) in pigs. Note the difference in bioavailability between IM and Oral routes.[1][4][5][6]

| Parameter | Definition | IV Administration | IM Administration | Oral Administration |

| Elimination Half-life | 1.85 ± 0.43 | 2.0 - 3.0 | 2.5 - 4.5 | |

| Peak Concentration | N/A (Bolus) | 1.40 - 2.20 | 0.59 - 0.66 | |

| Time to Peak | N/A | 0.34 - 0.43 | 1.54 - 2.00 | |

| Exposure | 5.30 - 7.52 | ~6.0 - 8.0 | ~3.0 - 4.0 | |

| Volume of Distribution | 2.7 - 4.3 | - | - | |

| Clearance | 0.99 - 2.2 | - | - | |

| Bioavailability | 100% | 68% - 88% | 52% - 57% |

Data aggregated from Zhang et al. and Wang et al. (See References).

PK Compartmental Model

Valnemulin following IV administration is best described by a Two-Compartment Open Model , indicating rapid distribution from the central compartment (blood) to peripheral tissues (lung/muscle), which is consistent with its high efficacy in treating respiratory infections.

Figure 2: Two-compartment pharmacokinetic model representing Valnemulin distribution kinetics.

Critical Insights & Troubleshooting

The "Multiple Peak" Phenomenon

Researchers often observe secondary peaks in the plasma concentration-time curve 4–8 hours post-oral administration.

-

Cause: Enterohepatic circulation. Valnemulin is excreted via bile into the intestine and reabsorbed.

-

Impact: This extends the terminal half-life and increases the total AUC. When modeling, ensure sampling continues up to 48h to capture this tail.

Stability & Matrix Effects[1]

-

pH Sensitivity: Valnemulin is unstable in alkaline conditions. Ensure extraction solvents are acidified (0.1% - 1% Formic Acid).

-

Matrix Effect: Porcine plasma is lipid-rich. If significant ion suppression is observed in LC-MS (Matrix Effect > 15%), implement a Solid Phase Extraction (SPE) step using MCX (Mixed-mode Cation Exchange) cartridges instead of simple protein precipitation.

Bioavailability Considerations

Oral bioavailability in pigs (~57%) is lower than in chickens (~74%). This is likely due to higher first-pass metabolism in swine liver. Formulation additives (e.g., feed premix vs. water soluble) can significantly alter

References

-

Pharmacokinetics and Lung Tissue Concentration of Valnemulin in Swine Source: ResearchGate URL:[5][6][7][Link]

-

Population pharmacokinetics of valnemulin in swine Source: PubMed (J Vet Pharmacol Ther) URL:[8][Link]

-

Determination of valnemulin in swine and bovine tissues by UHPLC-MS/MS Source: PubMed (J Chromatogr B) URL:[Link]

-

UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites Source: PMC (Applied Sciences) URL:[Link]

-

Pharmacokinetics and bioavailability of valnemulin in broiler chickens Source: PubMed (Comparative study for species reference) URL:[Link]

Sources

- 1. UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp: In Vivo Metabolism and Tissue Distribution Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Application Note: Valnemulin Time-Kill Assay Protocol against Staphylococcus aureus

Abstract & Introduction

The resurgence of pleuromutilin antibiotics, driven by the approval of lefamulin for human use, has renewed interest in older analogs like Valnemulin as model compounds for studying ribosomal inhibition in multidrug-resistant (MDR) Gram-positive pathogens. Valnemulin, primarily a veterinary antibiotic, exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1]

Unlike Minimum Inhibitory Concentration (MIC) assays, which provide a snapshot of bacterial inhibition, Time-Kill Kinetics assays offer a dynamic profile of antimicrobial activity over time. This protocol details the methodology for assessing the bactericidal vs. bacteriostatic nature of Valnemulin against S. aureus, adhering to CLSI M26-A guidelines. It is designed to help researchers differentiate between simple growth inhibition and true lethality—a critical distinction in pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Mechanism of Action: The Ribosomal "Padlock"

To interpret time-kill data, one must understand the molecular target. Valnemulin does not destroy the cell wall; it arrests protein synthesis with high specificity.

-

Binding Site: The Peptidyl Transferase Center (PTC).[1][2][3]

-

Interaction: Valnemulin interacts with Domain V of the 23S rRNA.[3][6][7] Its tricyclic mutilin core binds tightly at the A-site, while its C-14 extension overlaps into the P-site.[3]

-

Consequence: This steric hindrance prevents the correct positioning of tRNA, effectively "locking" the ribosome and halting peptide bond formation.[1]

Visualization: Pleuromutilin Signaling Pathway

The following diagram illustrates the mechanistic cascade of Valnemulin-induced growth arrest.

Figure 1: Mechanism of Valnemulin binding to the 50S ribosome, preventing peptide bond formation.[3]

Pre-Assay Validation: The MIC Prerequisite

Critical: You cannot perform a valid time-kill assay without a known MIC.[9] Before proceeding, determine the MIC of Valnemulin against your specific S. aureus strain using standard broth microdilution (CLSI M07).

-

Typical S. aureus MIC range: 0.06 – 0.5 µg/mL.

-

Why? The time-kill assay concentrations are calculated as multiples of the MIC (e.g., 1x, 2x, 4x).

Detailed Protocol: Time-Kill Kinetics

Materials & Reagents[5][10][11][12][13]

-

Test Organism: Staphylococcus aureus (e.g., ATCC 29213 for QC or clinical MRSA isolates).[10]

-

Antibiotic: Valnemulin hydrochloride (purity >95%).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plating Media: Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA).

-

Solvent: DMSO (Valnemulin is hydrophobic; dissolve stock in DMSO, then dilute in water/media. Final DMSO concentration must be <1%).

Inoculum Preparation (The "Growth Phase" Variable)

Scientific Rationale: Bacteria in the stationary phase are less susceptible to protein synthesis inhibitors. We must use logarithmic-phase cultures.

-

Overnight Culture: Inoculate 5 mL CAMHB with S. aureus colonies. Incubate at 37°C overnight.

-

Log-Phase Induction: Dilute the overnight culture 1:100 into fresh CAMHB. Incubate for 2–3 hours until the Optical Density (OD600) reaches ~0.3.

-

Standardization: Dilute this culture further to achieve a starting inoculum of ~5 × 10⁵ CFU/mL .

-

Verification: Plate 100 µL of a 1:1000 dilution of this inoculum at T=0 to confirm the starting count.

-

Experimental Setup

Prepare 10 mL volumes in sterile glass tubes or Erlenmeyer flasks (ensure 1:5 or 1:10 liquid-to-air ratio for aeration).

| Tube ID | Description | Valnemulin Conc.[11] | Target Inoculum |

| GC | Growth Control | 0 µg/mL | 5 × 10⁵ CFU/mL |

| 1x | MIC Level | 1 × MIC | 5 × 10⁵ CFU/mL |

| 2x | Supra-MIC | 2 × MIC | 5 × 10⁵ CFU/mL |

| 4x | High Supra-MIC | 4 × MIC | 5 × 10⁵ CFU/mL |

| SC | Sterility Control | Highest Conc. | 0 (Media only) |

Sampling and Incubation

-

Incubation: Place tubes in a shaking incubator (37°C, 180 rpm).

-

Time Points: Remove aliquots (0.5 mL) at 0, 2, 4, 8, 12, and 24 hours .

-

The "Carryover" Solution:

-

Problem: Plating high concentrations of Valnemulin (e.g., 4x MIC) directly onto agar can inhibit growth on the plate, leading to false "kill" results.

-

Solution:Serial Dilution. Dilute all samples at least 1:10 in sterile saline/PBS before plating. If counts are expected to be low (near detection limit), use the membrane filtration method to wash away the antibiotic before placing the filter on agar.

-

Plating and Counting

-

Perform 10-fold serial dilutions (10⁻¹ to 10⁻⁵) in PBS.

-

Plate 100 µL (or 20 µL spots) onto MHA plates.

-

Incubate plates at 37°C for 24–48 hours.

-

Count colonies (30–300 range is statistically valid).

Experimental Workflow Visualization

This diagram outlines the critical path from culture to data generation, emphasizing the dilution step to negate antibiotic carryover.

Figure 2: Step-by-step workflow for Valnemulin time-kill assay, highlighting the critical dilution step.

Data Analysis & Interpretation

Calculating Log Reduction

Convert all CFU/mL counts to Log₁₀ values.

Definitions (CLSI M26-A)

Valnemulin is often described as bacteriostatic against S. aureus, but high concentrations may exhibit bactericidal activity.

| Category | Definition | Log₁₀ Reduction |

| Bacteriostatic | Inhibits growth but kills <99.9% | < 3 Log₁₀ decrease from initial inoculum |

| Bactericidal | Kills ≥99.9% of bacteria | ≥ 3 Log₁₀ decrease from initial inoculum |

| Regrowth | Initial killing followed by population recovery | Decrease followed by increase at 24h |

Example Data Table (Hypothetical)

| Time (h) | Control (Log CFU) | 1x MIC (Log CFU) | 4x MIC (Log CFU) | Interpretation (4x) |

| 0 | 5.70 | 5.70 | 5.70 | Baseline |

| 4 | 6.50 | 5.50 | 4.20 | Slow Killing |

| 8 | 7.80 | 5.60 | 3.10 | Significant Reduction |

| 24 | 9.10 | 5.80 | 2.50 | Bactericidal (>3 log drop) |

Note: If Valnemulin shows <3 log reduction at 24h, it is confirmed as bacteriostatic for that strain.

Troubleshooting & Optimization

-

The "Eagle Effect" (Paradoxical Growth): Occasionally, higher concentrations of protein synthesis inhibitors kill less effectively than lower ones due to rapid protein arrest preventing unbalanced growth death. If observed, repeat with intermediate concentrations.

-

Limit of Detection (LOD): If you expect sterile tubes (0 colonies), your LOD depends on the volume plated.

-

Plating 100 µL: LOD is 10 CFU/mL.

-

If you see 0 colonies, report as "<10 CFU/mL" (or <1 Log), not "Zero".

-

-

DMSO Toxicity: Ensure the final DMSO concentration in the 4x MIC tube does not exceed 1%. S. aureus is sensitive to high solvent levels, which can skew "killing" data.

References

-

Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26-A.

-

Paukner, S., & Riedl, R. (2017).[8] Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance.[10] Cold Spring Harbor Perspectives in Medicine, 7(1), a027110.

- Novak, R. (2011). Are Pleuromutilin Antibiotics Finally Ready for Prime Time? Current Opinion in Investigational Drugs. (Contextualizing Valnemulin/Lefamulin evolution).

-

Zhao, D. H., et al. (2014).[11] PK/PD integration of valnemulin against Staphylococcus aureus in an in vitro model. Veterinary Microbiology. (Specific reference for Valnemulin/S. aureus kinetics).

-

Long, K. S., et al. (2006).[1] The Crystal Structure of Tiamulin-Ribosome Complex Explains the Antibiotic's Mechanism of Action.[2][6] Proceedings of the National Academy of Sciences, 103(12). (Structural basis for pleuromutilin binding).[3][4][5][6]

Sources

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Application Note: Valnemulin Intracellular Accumulation Assay in Eukaryotic Cells

Abstract & Scientific Rationale

Valnemulin (VML) is a semi-synthetic pleuromutilin antibiotic widely used in veterinary medicine to treat infections caused by Mycoplasma spp. and Brachyspira spp.[1] Unlike hydrophilic antibiotics (e.g., beta-lactams) which remain extracellular, Valnemulin is a lipophilic, weak base . This physicochemical profile allows it to permeate eukaryotic cell membranes via passive diffusion and accumulate within acidic organelles (lysosomes) through ion trapping .

Understanding the intracellular pharmacokinetics (PK) of Valnemulin is critical because many of its target pathogens (e.g., Mycoplasma hyopneumoniae, Lawsonia intracellularis) are facultative or obligate intracellular organisms. Efficacy depends not just on plasma concentration, but on the Accumulation Ratio (AR) within the host cell (e.g., alveolar macrophages).

This guide provides a rigorous, self-validating protocol to quantify Valnemulin uptake in eukaryotic cells using LC-MS/MS, accounting for passive diffusion, lysosomal trapping, and P-glycoprotein (P-gp) mediated efflux.

Experimental Design Strategy

Cell Model Selection

-

Primary Model: Porcine Alveolar Macrophages (PAMs) .

-

Reasoning: Valnemulin is primarily used in swine. PAMs are the host target for Mycoplasma and the primary reservoir for drug accumulation.

-

-

Mechanistic Model: Caco-2 or MDCK-MDR1 Cells .

-

Reasoning: Valnemulin is a substrate for the efflux transporter P-gp (ABCB1). These polarized lines allow for the differentiation between passive uptake and active efflux.

-

Critical Controls

To ensure data integrity (Trustworthiness), the following controls are mandatory:

-

Efflux Inhibition: Co-incubation with Verapamil (50 µM) or Cyclosporin A (10 µM) . If accumulation increases significantly, P-gp efflux is active.

-

Ion Trapping inhibition: Co-incubation with Monensin (10 µM) or NH₄Cl (10 mM) . These agents dissipate the lysosomal pH gradient. A drop in Valnemulin accumulation confirms the ion-trapping mechanism.

-

0°C Control: Incubation at 4°C inhibits active transport and endocytosis, isolating surface binding from true internalization.

Materials & Reagents

| Reagent | Specification | Purpose |

| Valnemulin HCl | >98% Purity | Target Analyte |

| Tiamulin-d10 | Isotopic Standard | Internal Standard (IS) for LC-MS |

| HBSS | pH 7.4, with Ca²⁺/Mg²⁺ | Transport Buffer (maintains cell adhesion) |

| Silicon Oil | Density 1.03 g/mL | Optional: For rapid spin-through termination |

| BCA Kit | Standard | Protein normalization |

| LC-MS Grade MeOH | -- | Lysis and Mobile Phase |

Detailed Protocol: Intracellular Accumulation

Phase 1: Cell Preparation

-

Seed PAMs or Caco-2 cells in 6-well plates at a density of

cells/well. -

Culture for 24-48 hours until 80-90% confluence.

-

Pre-equilibration: Wash cells

with pre-warmed HBSS (37°C). Incubate in HBSS for 30 mins to stabilize transporters.

Phase 2: Drug Incubation (Uptake)

-

Prepare Valnemulin Dosing Solution in HBSS.

-

Recommended Concentration:10 µM (Clinically relevant, non-toxic).

-

Solvent Note: Keep DMSO < 0.1% to avoid permeabilizing membranes.

-

-

Aspirate blank HBSS and add 2 mL of Dosing Solution to each well.

-

Incubate at 37°C / 5% CO₂ .

-

Timepoints: 5, 15, 30, 60, 120, 240 minutes (to determine steady-state).

-

Phase 3: Termination & Washing (The "Cold Shock")

Scientific Note: Transport must be stopped instantly to prevent drug efflux during washing.

-

Place the 6-well plate on a bed of ice .

-

Rapidly aspirate the dosing medium.

-

Wash

with Ice-Cold PBS (4°C) .-

Technique: Pour gently down the side of the well to avoid dislodging cells. Complete all washes within < 30 seconds per plate.

-

Phase 4: Lysis & Extraction

-

Add 500 µL of ultrapure water to each well.

-

Subject cells to Freeze-Thaw cycles (

: -80°C to 37°C) OR probe sonication (5 sec) to ensure membrane rupture. -

Take a 50 µL aliquot for Protein Quantification (BCA Assay).

-

To the remaining lysate (450 µL), add 450 µL of Methanol containing the Internal Standard (Tiamulin-d10, 100 ng/mL) .

-

Vortex for 1 min; Centrifuge at

for 10 min at 4°C. -

Transfer supernatant to LC-MS vials.

LC-MS/MS Quantification Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Chromatography: C18 Column (e.g., Waters BEH C18), Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

MRM Transitions (Positive Mode ESI+):

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Valnemulin | 565.4 | 180.1 | 30 | 25 |

| Valnemulin (Qual) | 565.4 | 100.1 | 30 | 35 |

| Tiamulin (IS) | 494.3 | 192.1 | 30 | 22 |

Note: Valnemulin forms a singly charged

Data Analysis & Calculation

Intracellular Volume ( )

To calculate the actual concentration inside the cell, you must estimate the cell volume.

-

Standard Conversion: For macrophages/epithelial cells, assume

per mg of cell protein . -

Calculation:

Accumulation Ratio (AR)

The AR defines the magnitude of concentration against the gradient.

-

Interpretation:

- : Passive diffusion only.

- : Active uptake or Ion Trapping (Expected for Valnemulin, typically AR 20-50).

- : Active Efflux (P-gp mediated).

Visualization of Mechanisms[2]

The following diagram illustrates the dynamic equilibrium of Valnemulin accumulation, highlighting the competition between Lysosomal Trapping (Accumulation) and P-gp Efflux (Elimination).

Caption: Kinetic model of Valnemulin accumulation showing passive entry, lysosomal ion trapping (driving high AR), and P-gp mediated efflux.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Variability | Inconsistent washing speed | Automate washing or use "Spin-through-oil" method (cells centrifuged through silicone oil layer into lysis buffer). |

| Low Recovery | Adsorption to plastic | Valnemulin is lipophilic. Use Low-Binding tubes and plates. |

| Peak Tailing | Basic nature of Valnemulin | Ensure mobile phase has adequate buffer (Ammonium Formate) or Acid (0.1% Formic Acid). |

| Low Signal | Ion Suppression | Improve sample clean-up. Use SPE (HLB cartridges) instead of simple protein precipitation if matrix effect > 20%. |

References

-

Valnemulin Physicochemical Properties & Structure. PubChem Database. CID 9850878.[2] Link

-

LC-MS/MS Determination of Valnemulin in Biological Tissues. Journal of Chromatography B, 2016.[3] Describes the validated transitions and extraction methods. Link

-

Pleuromutilins: Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 2016. Details the ribosomal binding and selectivity. Link

-

Intracellular Pharmacokinetics of Antibiotics. Clinical Pharmacokinetics, 2007. General principles of ion trapping and cellular uptake assays. Link

-

P-glycoprotein Transport Mechanism. Journal of Bioenergetics and Biomembranes. Explains the efflux kinetics relevant to lipophilic drugs like Valnemulin. Link

Sources

Troubleshooting & Optimization

Improving valnemulin hydrochloride oral bioavailability in livestock

Ticket System: Oral Bioavailability & Stability Enhancement

Welcome to the Valnemulin Technical Support Hub. Current Status: Online Agent: Senior Application Scientist (Formulation Division) Scope: Troubleshooting oral delivery failures in livestock (Swine/Poultry).[1]

Executive Summary: Valnemulin Hydrochloride (Val-HCl) is a potent pleuromutilin antibiotic targeting the 50S ribosomal subunit.[1] However, users frequently report "formulation failure" characterized by three distinct root causes:

-

Feed Refusal: Extreme bitterness leads to reduced voluntary intake.[1]

-

Acid Hydrolysis: Rapid degradation in the porcine gastric environment (pH 2–4).

-